molecular formula C17H17FN2O B459082 N-allyl-N-(2-fluorobenzyl)-N'-phenylurea

N-allyl-N-(2-fluorobenzyl)-N'-phenylurea

Cat. No.: B459082
M. Wt: 284.33g/mol
InChI Key: RVJRJMKUFBMCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(2-fluorobenzyl)-N'-phenylurea is a substituted phenylurea derivative characterized by an allyl group, a 2-fluorobenzyl group, and a phenylurea backbone. This compound belongs to the broader class of N,N′-disubstituted ureas, which are widely studied for their diverse biological and physicochemical properties.

Properties

Molecular Formula

C17H17FN2O

Molecular Weight

284.33g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-phenyl-1-prop-2-enylurea

InChI

InChI=1S/C17H17FN2O/c1-2-12-20(13-14-8-6-7-11-16(14)18)17(21)19-15-9-4-3-5-10-15/h2-11H,1,12-13H2,(H,19,21)

InChI Key

RVJRJMKUFBMCEP-UHFFFAOYSA-N

SMILES

C=CCN(CC1=CC=CC=C1F)C(=O)NC2=CC=CC=C2

Canonical SMILES

C=CCN(CC1=CC=CC=C1F)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Anticancer Research

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)

  • Structure : Features a 4-chloro-3-trifluoromethylphenyl group instead of the allyl-2-fluorobenzyl moiety.
  • Activity: Demonstrates potent anticancer effects against non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest .
  • In contrast, the allyl and 2-fluorobenzyl groups in the target compound may alter steric interactions or metabolic pathways, affecting efficacy .

Urea-Based Cytokinins

CPPU (N-(2-chloropyridin-4-yl)-N′-phenylurea)

  • Structure : Contains a 2-chloropyridinyl group.
  • Activity : Acts as a synthetic cytokinin, promoting plant growth and delaying senescence through cytokinin receptor activation .
  • Comparison: The 2-fluorobenzyl group in the target compound lacks the pyridinyl ring critical for cytokinin receptor binding, suggesting divergent biological roles.

Insecticidal Phenylurea Derivatives

Compound 4g (N-substituted phenylureido benzoyl-1-(3-trifluoromethyl)phenyl-2-(4-cyano)phenyl ethanone hydrazone)

  • Structure: Includes trifluoromethyl and cyano substituents.
  • Activity : Exhibits 100% mortality against beet armyworm larvae at 10 mg/L .
  • Comparison: The allyl and fluorobenzyl groups in the target compound may reduce insecticidal potency compared to electron-withdrawing groups (e.g., trifluoromethyl, cyano) but could improve mammalian cell selectivity due to altered lipophilicity .

Photophysical and Electronic Properties

Substituent Effects on Absorption and Fluorescence

  • CF3-Phurea 5b: Exhibits a 28 nm blue shift in UV absorption compared to non-fluorinated analogues due to electron-withdrawing CF3 groups .
  • N-allyl-N-(2-fluorobenzyl)-N'-phenylurea : The 2-fluorobenzyl group is expected to induce a smaller blue shift (~10–15 nm) compared to CF3, balancing electron-withdrawing effects and steric hindrance .
Table 1: Photophysical Properties of Selected Phenylurea Derivatives
Compound λmax (nm) Fluorescence Emission Key Substituents
CF3-Phurea 5b 280 320 nm (strong) CF3, phenylurea
Target Compound (Predicted) 295–300 330–340 nm 2-fluorobenzyl, allyl
CPPU 265 Not reported 2-chloropyridinyl

Market and Industrial Relevance

  • N-(2-Chloro-4-pyridinyl)-N'-phenylurea: Marketed for agrochemical applications, with significant demand in Asia and North America .
  • Target Compound : Likely niche applications in pharmaceuticals due to fluorobenzyl’s role in drug design (e.g., enhanced binding to CNS targets) .

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